

Application Notes and Protocols for Oligonucleotide Conjugation using Methyltetrazine-PEG4-hydrazone-DBCO

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Compound of Interest

Compound Name: *Methyltetrazine-PEG4-hydrazone-DBCO*

Cat. No.: *B12422784*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of oligonucleotides to various molecules is a critical process in the development of novel therapeutics, diagnostics, and research tools. The **Methyltetrazine-PEG4-hydrazone-DBCO** linker is a versatile, trifunctional reagent that enables the precise and efficient coupling of multiple molecular entities. This linker incorporates three key functionalities:

- Dibenzocyclooctyne (DBCO): For copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This allows for the stable and specific conjugation to azide-modified molecules.
- Methyltetrazine: For rapid and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO) dienophile.
- Hydrazone Linkage: A pH-sensitive bond that is stable at physiological pH but can be cleaved under mildly acidic conditions, such as those found in endosomes and lysosomes. This feature is particularly useful for controlled release applications.

- PEG4 Spacer: A hydrophilic polyethylene glycol spacer that enhances solubility and reduces steric hindrance between the conjugated molecules.[1]

These application notes provide detailed protocols for the use of **Methyltetrazine-PEG4-hydrazone-DBCO** in oligonucleotide conjugation, along with quantitative data on reaction efficiencies and linker stability.

Key Applications

- Dual Labeling of Oligonucleotides: Sequential or orthogonal labeling of a single oligonucleotide with two different molecules (e.g., a targeting ligand and a fluorescent dye).
- pH-Responsive Drug Delivery Systems: Conjugation of a therapeutic oligonucleotide to a targeting moiety for controlled release within the acidic environment of target cells.
- Assembly of Complex Bioconjugates: Construction of sophisticated molecular architectures for advanced therapeutic and diagnostic applications.
- Development of Proximity-Based Assays: Creation of probes for assays that rely on the close proximity of two or more molecules.

Experimental Protocols

This section details the protocols for a two-step conjugation strategy involving an amine-modified oligonucleotide, an azide-modified molecule, and a TCO-modified molecule.

Protocol 1: Conjugation of Amine-Modified Oligonucleotide with Methyltetrazine-PEG4-hydrazone-DBCO

This protocol describes the initial step of reacting an amine-modified oligonucleotide with the NHS ester of the linker, which is not directly available but can be conceptualized by reacting the hydrazone with a DBCO-PEG4-NHS ester. A more direct approach would be to first introduce the hydrazone functionality to the oligonucleotide. However, for the purpose of this application note, we will proceed with a logical assembly of protocols based on available reagents. The first step will be the reaction of an amine-modified oligonucleotide with a DBCO-NHS ester to form a stable amide bond.

Materials:

- Amine-modified oligonucleotide
- DBCO-PEG4-NHS Ester
- Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5[2]
- Anhydrous Dimethylsulfoxide (DMSO)
- Desalting columns (e.g., spin columns)
- HPLC system for purification[3]
- Mass spectrometer for analysis[4]

Procedure:

- Preparation of Oligonucleotide: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[3]
- Preparation of DBCO-PEG4-NHS Ester Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[5]
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the oligonucleotide solution.[5]
 - Vortex the mixture gently.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[5]
- Purification of DBCO-Oligonucleotide:
 - Remove unreacted DBCO-PEG4-NHS ester using a desalting column.[5]
 - For higher purity, perform reverse-phase HPLC. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated oligonucleotide.[3]

- Characterization:
 - Confirm successful conjugation and assess purity by mass spectrometry.[4]
 - Quantify the concentration of the DBCO-oligonucleotide by measuring the absorbance at 260 nm. The incorporation of the DBCO group can be verified by an absorbance peak around 309 nm.[5]

Protocol 2: Sequential Conjugation to Azide- and TCO-Modified Molecules

This protocol outlines the subsequent reactions of the now DBCO- and Methyltetrazine-functionalized oligonucleotide (via the linker) with an azide-modified molecule and a TCO-modified molecule.

Materials:

- Purified DBCO-Methyltetrazine-Oligonucleotide conjugate from Protocol 1
- Azide-modified molecule (e.g., fluorescent dye, peptide)
- TCO-modified molecule (e.g., second oligonucleotide, protein)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
- HPLC system for purification[3]
- Mass spectrometer for analysis[4]

Procedure:

Step A: SPAAC Reaction with Azide-Modified Molecule

- Reaction Setup:
 - Dissolve the purified DBCO-Methyltetrazine-Oligonucleotide in PBS.
 - Add a 1.5- to 3-fold molar excess of the azide-modified molecule.[6]

- Incubation: Incubate the reaction mixture for 4-12 hours at room temperature. The reaction progress can be monitored by the decrease in the DBCO absorbance at 309 nm.[7][8]
- Purification: Purify the resulting conjugate by HPLC to remove unreacted starting materials. [3]

Step B: IEDDA Reaction with TCO-Modified Molecule

- Reaction Setup:
 - To the purified conjugate from Step A, add a 1.1- to 2-fold molar excess of the TCO-modified molecule in PBS.
- Incubation: The reaction is typically very fast and can be complete within 30-60 minutes at room temperature.[9] The disappearance of the methyltetrazine's characteristic color can be used as a visual indicator of reaction progression.
- Final Purification: Purify the final trifunctional conjugate using HPLC.[3]
- Characterization: Confirm the identity and purity of the final product by mass spectrometry.[4]

Protocol 3: pH-Triggered Cleavage of the Hydrazone Linker

This protocol describes the procedure to induce the cleavage of the hydrazone bond and release the conjugated molecule.

Materials:

- Purified oligonucleotide conjugate with hydrazone linkage
- Acidic Buffer: e.g., 0.1 M acetate buffer, pH 4.5-5.5
- Neutralization Buffer: e.g., 1 M Tris-HCl, pH 8.0
- HPLC system for analysis

Procedure:

- Incubation: Dissolve the conjugate in the acidic buffer and incubate at 37°C.
- Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
- Quenching: Neutralize the reaction by adding an appropriate volume of the neutralization buffer.
- Analysis: Analyze the samples by HPLC to quantify the amount of cleaved oligonucleotide and the remaining intact conjugate.[\[10\]](#)

Quantitative Data

The efficiency of conjugation and the stability of the resulting linkages are critical for the successful application of these bioconjugates. The following tables summarize key quantitative data from the literature.

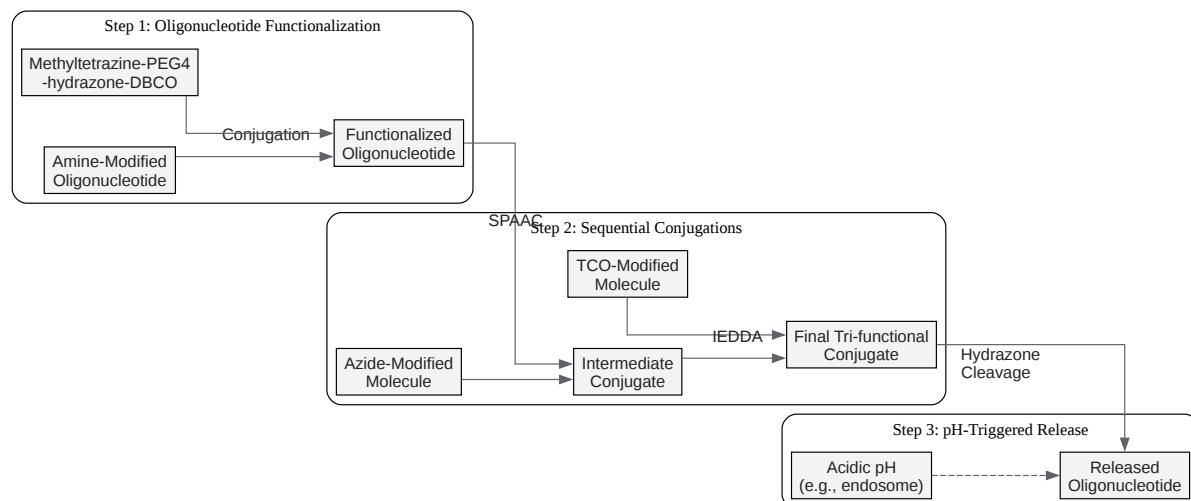
Parameter	Value	Conditions	Reference
DBCO-NHS Ester to Amine-Oligo Reaction Yield	>80%	5-10 fold molar excess of DBCO-NHS ester	[11]
SPAAC (DBCO-Azide) Reaction Yield	Nearly Quantitative	1.5-3 fold molar excess of azide	[6] [12]
IEDDA (Methyltetrazine-TCO) Reaction Rate Constant	$>800 \text{ M}^{-1}\text{s}^{-1}$	Physiological conditions	[13]
HPLC Purification Yield of Oligonucleotide Conjugates	>56%	Ion-pair reversed-phase HPLC	[14]

Table 1: Reaction Efficiencies and Yields

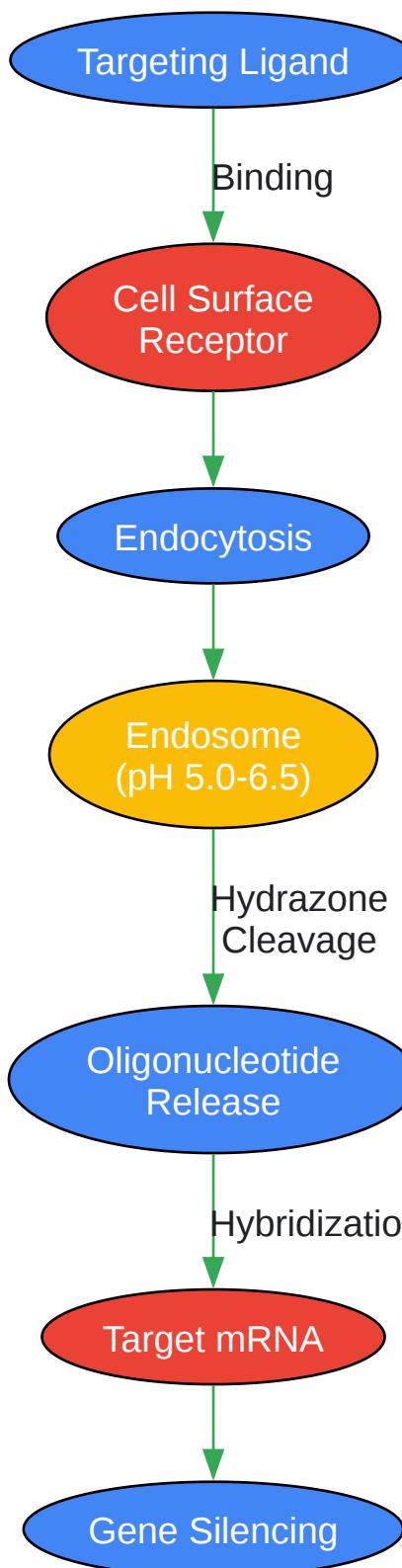
pH	Half-life ($t_{1/2}$)	Conditions	Reference
7.4	Stable (minimal cleavage)	Phosphate buffer, 37°C	[10]
6.8 - 7.8	Stable	Phosphate buffer	[10]
5.8	~24 hours	Phosphate buffer	[10]
5.0	4.4 hours	-	[2]
4.8	~5 hours (for ~50% hydrolysis)	Phosphate buffer	[10]

Table 2: pH-Dependent Stability of Hydrazone Linkage in Oligonucleotide Conjugates

Visualizations

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Caption: Experimental workflow for the synthesis and application of a tri-functional oligonucleotide conjugate.

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Caption: Cellular uptake and mechanism of action for a pH-responsive oligonucleotide conjugate.

Conclusion

The **Methyltetrazine-PEG4-hydrazone-DBCO** linker offers a powerful and versatile platform for the construction of complex and functional oligonucleotide conjugates. The combination of two distinct bioorthogonal click chemistries with a pH-sensitive cleavage site enables the development of sophisticated tools for targeted drug delivery, advanced diagnostics, and fundamental biological research. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize this innovative linker in their work.

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